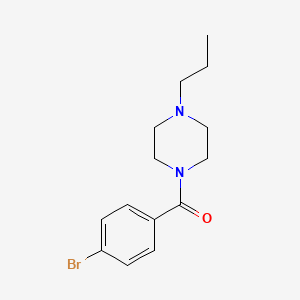![molecular formula C13H19ClOS B4980023 1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
1-chloro-4-[4-(isopropylthio)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-[4-(isopropylthio)butoxy]benzene is a chemical compound that belongs to the family of benzene derivatives. This compound is also known as 4-(isopropylthio)phenyl chlorobutyl ether. It has a molecular formula of C14H21ClOS and a molecular weight of 276.83 g/mol. This compound is widely used in scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-[4-(isopropylthio)butoxy]benzene is not fully understood. However, it is believed that this compound inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This leads to the inhibition of the dephosphorylation of tyrosine residues on proteins, which is an important step in many cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-4-[4-(isopropylthio)butoxy]benzene are not well studied. However, it has been shown to be effective in inhibiting the activity of certain phosphatases that are involved in various cellular processes. This suggests that this compound may have potential therapeutic applications in the treatment of diseases that are associated with abnormal phosphatase activity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-chloro-4-[4-(isopropylthio)butoxy]benzene in lab experiments are its high purity and availability. This compound is commercially available and can be easily synthesized in the lab. However, the limitations of using this compound are its potential toxicity and the lack of information on its biochemical and physiological effects.
Future Directions
There are several future directions for research on 1-chloro-4-[4-(isopropylthio)butoxy]benzene. One area of research could be the identification of new inhibitors of protein tyrosine phosphatases that are more potent and selective than this compound. Another area of research could be the study of the biochemical and physiological effects of this compound to identify potential therapeutic applications. Finally, the development of new synthetic methods for the preparation of this compound could also be an area of future research.
Synthesis Methods
The synthesis of 1-chloro-4-[4-(isopropylthio)butoxy]benzene involves the reaction of 4-(isopropylthio)phenol with 1-chloro-4-bromobutane in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained after purification using column chromatography.
Scientific Research Applications
1-chloro-4-[4-(isopropylthio)butoxy]benzene is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. This compound is also used as a starting material in the synthesis of inhibitors of protein tyrosine phosphatases. It has been shown to be effective in inhibiting the activity of certain phosphatases that are involved in various cellular processes.
properties
IUPAC Name |
1-chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIRPPDOKDTNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4979942.png)

![3-({3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B4979956.png)



![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)

![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)